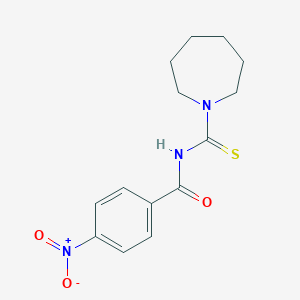![molecular formula C18H19N3O2S B5700133 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide, also known as 'IBT' is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of several enzymes that play crucial roles in cancer cell growth and proliferation. In
作用机制
The mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of HDACs and HSP90. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes. HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been shown to have several biochemical and physiological effects. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of oncogenes. Inhibition of HSP90 by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide leads to the degradation of oncogenic proteins, resulting in the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. This compound has been shown to be highly potent and selective for HDACs and HSP90, making it a valuable tool for studying the role of these enzymes in cancer. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to the use of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments. This compound is relatively expensive and may not be readily available in some labs. Additionally, the mechanism of action of this compound is complex and may require specialized expertise to fully understand.
未来方向
There are several future directions for research on N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of HDACs and HSP90. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify potential biomarkers of response. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide as a potential therapeutic agent for cancer.
合成方法
The synthesis of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide involves several steps. The starting material is 4-aminobenzoic acid, which is reacted with isobutyryl chloride to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-(aminophenyl)thiourea to form the final product, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide.
科学研究应用
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in cancer. This compound has been shown to inhibit the activity of several enzymes that play crucial roles in cancer cell growth and proliferation, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). Inhibition of these enzymes has been shown to induce cancer cell death and increase the sensitivity of cancer cells to chemotherapy.
属性
IUPAC Name |
N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)16(22)19-14-8-10-15(11-9-14)20-18(24)21-17(23)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIYNQWXNHWDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)

![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)



![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)